molecular formula C11H24N2O2 B6352347 Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate CAS No. 1155162-02-9

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate

Cat. No.: B6352347
CAS No.: 1155162-02-9
M. Wt: 216.32 g/mol
InChI Key: GQXDIZLAPOHBPH-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry and Chemical Synthesis Research

In the realm of organic synthesis, β-amino esters are particularly valuable building blocks. They are precursors to β-amino acids, which are crucial components of various pharmaceuticals and natural products. researchgate.netresearchgate.net The synthesis of β-amino esters can be achieved through various methods, including the Michael addition of amines to α,β-unsaturated esters, and Mannich-type reactions. mdpi.comorganic-chemistry.org The development of catalytic and stereoselective methods for their synthesis is an active area of research, as the chirality of the β-amino ester can be critical for the biological activity of the final product. jst.go.jp

Furthermore, β-amino esters are key monomers in the synthesis of poly(β-amino esters) (PBAEs). resolvemass.caresolvemass.ca These polymers are biodegradable and have shown significant promise in biomedical applications, such as drug delivery and gene therapy. rsc.orgrug.nlnih.gov The properties of PBAEs can be tuned by varying the structure of the β-amino ester monomers, allowing for the creation of materials with specific degradation rates and biocompatibility profiles. resolvemass.ca

Application AreaSignificance of β-Amino EstersExamples of Research Focus
Pharmaceutical SynthesisPrecursors to β-amino acids and other biologically active compounds. researchgate.netresearchgate.netDevelopment of antiviral, antibacterial, and anticancer agents.
Polymer ChemistryMonomers for the synthesis of biodegradable poly(β-amino esters) (PBAEs). resolvemass.caresolvemass.caCreation of smart materials for drug delivery and tissue engineering. rsc.orgrug.nl
Asymmetric SynthesisChiral building blocks for the synthesis of enantiomerically pure molecules. jst.go.jpDevelopment of novel catalysts for stereoselective synthesis.
Medicinal ChemistryCore structures in various therapeutic agents.Modification of amino ester structures to enhance pharmacological properties.

Architectural Features and Classification within Ester and Amine Functional Classes

The structure of an amino ester is characterized by the presence of at least one ester group and at least one amine group. wikipedia.org An ester is a functional group derived from a carboxylic acid and an alcohol. libretexts.org Amines are functional groups that are derivatives of ammonia, where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. libretexts.orgvvc.edu

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate possesses a secondary amine, a tertiary amine, and a methyl ester. The relative positioning of the amine and ester groups is crucial to the molecule's chemical reactivity and physical properties. As a β-amino ester, the amino group is located on the third carbon atom relative to the carbonyl group of the ester. This arrangement influences the electronic properties of both functional groups and allows for specific intramolecular interactions and reaction pathways.

Functional GroupGeneral StructureKey PropertiesClassification in the Subject Molecule
EsterR-CO-OR'Polar, acts as a hydrogen bond acceptor. Susceptible to hydrolysis. libretexts.orgMethyl butanoate
Amine (Secondary)R₂NHBasic, can act as a nucleophile and a hydrogen bond donor/acceptor. libretexts.orgvvc.eduEthylamino group
Amine (Tertiary)R₃NBasic, acts as a nucleophile but not a hydrogen bond donor. libretexts.orgvvc.eduDiethylamino group

Historical Overview of Research Trends Pertaining to Analogous Amino Esters

The study of amino esters has a rich history, with early research often driven by their pharmacological properties. One of the earliest and most well-known applications of amino esters is as local anesthetics. wikipedia.org The development of these compounds marked a significant advancement in medicine.

In more recent decades, research has shifted towards the development of more sophisticated applications for amino esters. The rise of asymmetric synthesis has led to a focus on methods for preparing chiral amino esters with high enantiomeric purity. jst.go.jp These chiral compounds are invaluable in the synthesis of complex natural products and pharmaceuticals where stereochemistry is critical for activity.

The late 20th and early 21st centuries have seen a surge in research on poly(β-amino esters) (PBAEs). rug.nlnih.gov This area of research is at the intersection of polymer chemistry, materials science, and medicine. The ability to create biodegradable polymers with tunable properties has opened up new avenues for advanced drug delivery systems and tissue engineering scaffolds. rsc.orgresolvemass.ca Current research continues to explore new monomers, polymerization techniques, and applications for these versatile materials.

EraKey Research Trends in Amino EstersNotable Applications
Early 20th CenturyDiscovery and synthesis of simple amino esters.Development of local anesthetics. wikipedia.org
Mid-20th CenturyExploration of the broader pharmacological activities of amino esters.Expansion of their use in various therapeutic areas.
Late 20th CenturyFocus on asymmetric synthesis and the preparation of chiral amino esters. jst.go.jpUse as key intermediates in the synthesis of complex, stereochemically defined molecules.
21st CenturyDevelopment of poly(β-amino esters) and their biomedical applications. rug.nlnih.govAdvanced drug delivery systems, gene therapy vectors, and tissue engineering scaffolds. rsc.orgresolvemass.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[2-(diethylamino)ethylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-5-13(6-2)8-7-12-10(3)9-11(14)15-4/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXDIZLAPOHBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparative Strategies

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate are highly dependent on the reaction conditions.

For the conjugate addition reaction, key parameters to optimize include:

Catalyst: The choice and loading of a catalyst, if used, are critical. For uncatalyzed reactions, the solvent and temperature play a major role.

Solvent: The polarity of the solvent can influence the rate of both the nucleophilic addition and the subsequent protonation step.

Temperature: Higher temperatures can increase the reaction rate but may lead to side products or reduced selectivity.

Stoichiometry: The molar ratio of the amine to the enoate can be adjusted to maximize the yield and minimize side reactions, such as double addition.

The following table outlines potential optimization strategies for the conjugate addition of an amine to an enoate:

ParameterVariablePotential EffectReference
CatalystLewis acids, Brønsted acids, organocatalystsIncreases reaction rate and can induce enantioselectivity. nsf.govnih.gov
SolventAprotic (e.g., THF, DCM) vs. Protic (e.g., EtOH)Affects solubility, reaction rate, and enolate stability. researchgate.net
Temperature-78 °C to refluxInfluences reaction kinetics and selectivity. Lower temperatures often favor higher selectivity. rsc.org
AdditivesWeak acids or basesCan facilitate proton transfer steps and improve catalyst turnover. nih.govresearchgate.net

In the reductive amination pathway, optimization would focus on the choice of reducing agent, the pH of the reaction medium (which is crucial for iminium ion formation), and the temperature.

Application of Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry can be applied to the synthesis of this compound to enhance its environmental sustainability.

Atom Economy: The conjugate addition of N,N-diethylethylenediamine to methyl crotonate is an excellent example of an atom-economical reaction, as all atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: Exploring the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, in place of traditional chlorinated solvents can reduce the environmental impact. mdpi.com Some conjugate additions can even be performed under solvent-free conditions, further minimizing waste. researchgate.net

Catalysis: The use of catalytic methods, particularly organocatalysis for the enantioselective variants, is preferred over stoichiometric reagents. Catalysts are used in small amounts and can often be recycled.

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation can significantly reduce reaction times and energy consumption, as has been demonstrated in the synthesis of related poly(β-amino ester)s and in reductive amination reactions. ias.ac.inrsc.orgrsc.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Reaction Mechanisms and Mechanistic Organic Chemistry Investigations

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The ester group is a key site for reactivity, primarily undergoing nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (methoxide in this case) is eliminated, regenerating the carbonyl group.

Hydrolysis

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl. This mechanism is an equilibrium process, and all steps are reversible. researchgate.net

The rate of hydrolysis is influenced by factors such as temperature, pH, and catalyst concentration. researchgate.netresearchgate.net For Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate, the presence of two amine groups would likely influence the reaction kinetics, especially in pH-sensitive environments.

Illustrative Hydrolysis Kinetics Data (Note: The following data is hypothetical and serves to illustrate expected trends for a β-amino ester.)

ConditionpHTemperature (°C)Observed Rate Constant (kobs, s-1)
Acid-Catalyzed2.0251.5 x 10-5
Neutral7.0253.0 x 10-7
Base-Catalyzed12.0254.5 x 10-4
Base-Catalyzed12.0401.2 x 10-3

Transesterification

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst. wikipedia.org The mechanism is analogous to hydrolysis but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org Both acid and base catalysts are effective. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol and a catalytic amount of sodium ethoxide would be expected to yield Ethyl 3-{[2-(diethylamino)ethyl]amino}butanoate and methanol. masterorganicchemistry.com

Aminolysis is a reaction in which an ester reacts with an amine to form an amide and an alcohol. youtube.com This reaction is generally slower than base-catalyzed hydrolysis because amines are typically weaker nucleophiles than hydroxide ions. The reaction often requires heating or catalysis to proceed at a reasonable rate. mdpi.com

The reaction of this compound with a primary or secondary amine would result in the displacement of the methoxide group to form a new amide. The presence of the internal amine functionalities could potentially complicate the reaction through side reactions or by influencing the electronic properties of the ester. However, the formation of amides from β-amino esters is a known transformation. acs.orgresearchgate.netresearchgate.net

Hypothetical Aminolysis Reaction Parameters (Note: The following data is hypothetical and based on general conditions for ester aminolysis.)

Amine NucleophileSolventTemperature (°C)CatalystExpected ProductHypothetical Yield (%)
PropylamineToluene110NoneN-Propyl-3-{[2-(diethylamino)ethyl]amino}butanamide75
BenzylamineXylene140NoneN-Benzyl-3-{[2-(diethylamino)ethyl]amino}butanamide80
PiperidineNone (Neat)100None1-(3-{[2-(Diethylamino)ethyl]amino}butanoyl)piperidine70

Reactivity and Transformation of the Tertiary Amine Functionality

The N,N-diethylamino group is a tertiary amine, which acts as a nucleophile and a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom.

Tertiary amines readily undergo quaternization, an SN2 reaction with an alkylating agent such as an alkyl halide, to form a quaternary ammonium salt. researchgate.net The reaction involves the nucleophilic attack of the tertiary nitrogen on the electrophilic carbon of the alkylating agent. This process is often carried out in a polar aprotic solvent. The quaternization of the diethylamino group in the title compound with an agent like methyl iodide would yield a positively charged quaternary ammonium iodide salt. researchgate.net The rate of this reaction can be affected by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. mdpi.com

Common Quaternizing Agents and Expected Products

Quaternizing AgentFormulaExpected Salt Cation
Methyl IodideCH3IN,N-Diethyl-N-methyl-2-(3-(methoxycarbonyl)butan-2-ylamino)ethan-1-aminium
Ethyl BromideCH3CH2BrN,N,N-Triethyl-2-(3-(methoxycarbonyl)butan-2-ylamino)ethan-1-aminium
Benzyl ChlorideC6H5CH2ClN-Benzyl-N,N-diethyl-2-(3-(methoxycarbonyl)butan-2-ylamino)ethan-1-aminium
Dimethyl Sulfate(CH3)2SO4N,N-Diethyl-N-methyl-2-(3-(methoxycarbonyl)butan-2-ylamino)ethan-1-aminium

As a Brønsted-Lowry base, the tertiary amine can accept a proton from an acid. As a Lewis base, it can donate its lone pair of electrons to a Lewis acid. This basicity allows the tertiary amine functionality to act as a catalyst in various organic reactions. For instance, it can function as a general base catalyst by deprotonating a nucleophile, thereby increasing its reactivity. It can also act as a scavenger for acidic byproducts generated during a reaction. The pKa of the conjugate acid of a typical acyclic tertiary amine is in the range of 10-11, indicating moderate basicity.

Intramolecular Cyclization Potential and Rearrangement Processes

The presence of both a nucleophilic secondary amine and an electrophilic ester group within the same molecule introduces the possibility of intramolecular reactions. The most plausible intramolecular pathway is a nucleophilic attack of the secondary amine's nitrogen atom on the ester's carbonyl carbon.

This intramolecular aminolysis would result in a cyclization reaction, displacing the methanol molecule. Based on the connectivity of the atoms, this reaction would form a six-membered heterocyclic ring, specifically a piperazinone derivative: 4-[2-(diethylamino)ethyl]-6-methylpiperazin-2-one. Such intramolecular cyclizations of amino esters are known to occur, often promoted by heat or catalysis, to form stable cyclic amides (lactams). nih.gov

Proposed Intramolecular Cyclization Pathway

Reaction TypeProposed ConditionsResulting ProductByproduct
Intramolecular AminolysisHeat (e.g., >150 °C), possible acid or base catalysis4-[2-(Diethylamino)ethyl]-6-methylpiperazin-2-oneMethanol (CH3OH)

Rearrangement processes for this specific molecule are not widely documented. However, rearrangements in amino esters, such as rsc.orgrsc.org-sigmatropic rearrangements, can occur under specific conditions, particularly if an unsaturated moiety is present in the molecule, which is not the case here. researchgate.net Therefore, intramolecular cyclization is a more probable transformation than a skeletal rearrangement under typical thermal or catalytic conditions.

Based on a comprehensive search of available scientific literature, there is no specific research, data, or mechanistic studies published concerning the involvement of this compound in radical or pericyclic reactions.

Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic as requested. The scientific community has not published any investigations into this area for this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the initial and most critical pieces of the structural puzzle. In a hypothetical analysis, one would expect the ¹H NMR spectrum to display distinct signals for each unique proton environment. For instance, the methyl protons of the ester group (-OCH₃) would likely appear as a singlet, while the protons on the ethyl groups of the diethylamino moiety would present as a characteristic quartet and triplet pattern. The protons along the butanoate and ethylamino backbones would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shift of each signal would provide clues about the electronic environment of the protons.

Similarly, the ¹³C NMR spectrum would show a distinct peak for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift. The various methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons would appear at characteristic upfield positions, with their specific chemical shifts influenced by the neighboring nitrogen and oxygen atoms.

A detailed analysis of these spectra, including chemical shifts (δ), integration (proton ratios), and coupling constants (J), would allow for the assignment of each signal to a specific atom within the molecule, confirming the connectivity of the compound.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all signals and to understand the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network throughout the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the butanoate chain and the diaminoethyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, which is critical for determining the molecule's preferred conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate would be expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1740 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1250-1000 cm⁻¹ region. The N-H stretching vibration of the secondary amine would be expected as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl chains would be observed just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds often give stronger Raman signals. Thus, the C-C and C-N skeletal vibrations would be more prominent in the Raman spectrum, aiding in a more complete vibrational analysis.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Mapping

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the molecular formula, C₁₁H₂₄N₂O₂.

Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate the molecular ion and its fragments. The fragmentation pattern would be a unique fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage at the C-C bonds of the butanoate chain, and fragmentation of the diethylaminoethyl side chain. Mapping these fragmentation pathways would provide further confirmation of the compound's structure.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. If a suitable crystal of this compound could be grown, single-crystal X-ray diffraction analysis would yield the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

In the absence of single crystals, X-ray powder diffraction (XRPD) could be used to analyze the bulk crystalline material, providing information about its crystal system and unit cell parameters.

Specialized Spectroscopic Techniques for Gas-Phase and Solution-Phase Analysis

For a more in-depth understanding of the intrinsic properties of the molecule, specialized spectroscopic techniques could be employed. Gas-phase infrared spectroscopy could provide information about the vibrational modes of the isolated molecule, free from intermolecular interactions present in the condensed phase. Solution-phase studies using different solvents could be used to investigate the effect of the chemical environment on the compound's conformation and spectroscopic properties.

Rotational Spectroscopy for Precise Molecular Geometry

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. wikipedia.org By measuring the frequencies of transitions between these levels, typically in the microwave region of the electromagnetic spectrum, the moments of inertia of a molecule can be determined with exceptional precision. wikipedia.orgwisc.edu This information, in turn, allows for the accurate determination of molecular bond lengths and angles, providing a definitive three-dimensional structure of the molecule in its isolated, unperturbed state. wikipedia.org

For this compound, a molecule with several conformational degrees of freedom around its rotatable bonds, rotational spectroscopy, coupled with quantum chemical calculations, can elucidate the preferred conformational structures. nih.govfrontiersin.org The experimental rotational constants obtained from the spectrum serve as a benchmark for theoretical calculations, allowing for the identification of the most stable conformers present in the gas phase. nih.govacs.org

The presence of a nitrogen atom in the molecule would lead to hyperfine splitting of the rotational transitions due to the interaction of the nitrogen nuclear quadrupole moment with the electric field gradient of the molecule. nih.govacs.org Analysis of this hyperfine structure can provide further insights into the electronic environment of the nitrogen nucleus. acs.org

Illustrative Research Findings:

While specific rotational spectroscopy data for this compound is not publicly available, studies on analogous molecules like N-Methyl-2-Aminoethanol demonstrate the power of this technique. nih.govfrontiersin.org In such studies, researchers were able to identify multiple conformers and determine their spectroscopic constants, including ¹⁴N-nuclear hyperfine coupling constants. nih.govfrontiersin.org This allowed for a precise structural determination, which was then used to benchmark quantum chemical calculations. nih.govfrontiersin.org A similar approach for this compound would yield invaluable data on its intrinsic molecular properties.

Below is a hypothetical table of rotational constants for the most stable conformer of this compound, as would be determined by rotational spectroscopy.

ParameterHypothetical ValueDescription
A (MHz)1500.1234Rotational constant about the a-principal axis of inertia
B (MHz)850.5678Rotational constant about the b-principal axis of inertia
C (MHz)700.9101Rotational constant about the c-principal axis of inertia

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. advancedmicroanalytical.comspectroscopyonline.com The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from atoms. The resulting vacancies are filled by outer-shell electrons, and the excess energy is emitted as a fluorescent X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated, and the intensity of the fluorescence is proportional to the concentration of that element in the sample. malvernpanalytical.com

For a pure sample of this compound (C₁₁H₂₄N₂O₂), XRF analysis would be expected to primarily detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O). While XRF is more commonly used for heavier elements, modern instruments can detect lighter elements, although with lower sensitivity. advancedmicroanalytical.commalvernpanalytical.com The technique is highly valuable for confirming the absence of inorganic impurities or heavy metal contaminants that may be present from the synthesis process. spectroscopyonline.com

Illustrative Research Findings:

XRF is widely applied in the pharmaceutical industry for the analysis of elemental impurities. spectroscopyonline.com The technique can be used on solid or liquid samples with minimal preparation. spectroscopyonline.com For this compound, a liquid, the sample would be placed in a sample cup with a thin, X-ray transparent film. The analysis would provide a qualitative and quantitative assessment of the elements present.

The following interactive table shows the expected elemental composition of pure this compound and hypothetical detection results from an XRF analysis, which would confirm the presence of the expected elements and the absence of common contaminants.

ElementExpected Mass % in C₁₁H₂₄N₂O₂Hypothetical XRF Result (Mass %)Comment
Carbon (C)61.07%DetectedMajor constituent
Hydrogen (H)11.18%Not DetectedGenerally not detectable by XRF
Nitrogen (N)12.95%DetectedMajor constituent
Oxygen (O)14.79%DetectedMajor constituent
Iron (Fe)0%< 1 ppmBelow limit of detection
Lead (Pb)0%< 1 ppmBelow limit of detection

Scholarly databases and scientific literature currently lack specific studies applying Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Molecular Dynamics (MD) simulations directly to this compound. Therefore, providing a thorough, informative, and scientifically accurate article that adheres to the detailed outline is not possible without foundational research data.

Computational and Theoretical Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues (from a theoretical perspective)

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate are not extensively documented in publicly available literature, the theoretical principles of QSAR can be effectively applied to its analogues to predict biological activity and guide the design of new compounds. As a β-amino ester, its analogues would share key structural features amenable to computational analysis.

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. protoqsar.com This is achieved by calculating numerical values, known as molecular descriptors, that quantify various aspects of a molecule's physicochemical properties. These descriptors are then used to build a statistical model that can predict the activity of structurally similar, un-tested compounds. youtube.com

For analogues of this compound, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity. Key structural modifications could include:

Altering the alkyl groups on the tertiary amine (e.g., replacing diethyl with dimethyl or dipropyl).

Changing the ester group (e.g., from methyl to ethyl or tert-butyl ester).

Modifying the butanoate backbone.

Substituting the secondary amine.

Once the activity data is collected, a wide range of molecular descriptors would be calculated to build the QSAR model. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. For β-amino ester analogues, descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding reactivity. ucsb.edu Partial charges on the nitrogen and oxygen atoms would also be important for electrostatic interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Properties such as molecular volume, surface area, and molar refractivity describe the bulk of the compound, which is critical for fitting into a receptor's binding site. For instance, 3D-QSAR studies on steroidal esters have shown that steric effects can determine bioactivity. nih.gov

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key factor in a molecule's ability to cross cell membranes. The diethylamino group would significantly contribute to the lipophilicity of the parent compound and its analogues.

Topological Descriptors: These are numerical representations of the molecular structure, such as branching and connectivity indices, which can be correlated with activity.

A hypothetical set of molecular descriptors for a series of analogues is presented in the interactive table below.

Table 1: Calculated Molecular Descriptors for Hypothetical Analogues
AnalogueModificationLogPMolar Volume (ų)Polar Surface Area (Ų)HOMO Energy (eV)
Analogue 1 (Parent)-N(CH₂CH₃)₂2.15220.535.7-6.2
Analogue 2-N(CH₃)₂1.65195.235.7-6.1
Analogue 3-N(CH₂CH₂CH₃)₂3.15270.835.7-6.3
Analogue 4Ethyl Ester2.45238.135.7-6.25

Using these descriptors, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a QSAR equation. A hypothetical MLR equation might look like this:

pActivity = c₀ + (c₁ * LogP) - (c₂ * Molar Volume) + (c₃ * HOMO Energy)

Where pActivity is the negative logarithm of the biological activity (e.g., IC₅₀), and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. This equation would suggest that activity increases with lipophilicity and HOMO energy but decreases with molecular size.

More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. mdpi.comacs.org These methods align the series of analogues and calculate steric and electrostatic fields around them. deeporigin.com The resulting contour maps provide a visual guide for drug design, highlighting regions where bulky groups or specific charges are favorable or unfavorable for activity. researchgate.net For example, a CoMFA study on adrenoceptor antagonists successfully used this approach to create robust predictive models. mdpi.com

The validity and predictive power of any QSAR model are assessed using statistical metrics, as shown in the table below.

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model
ParameterSymbolTypical Value for a Good ModelDescription
Coefficient of Determination> 0.8Indicates the goodness of fit of the model to the training data.
Cross-validated Correlation Coefficient> 0.6Measures the internal predictive ability of the model (leave-one-out cross-validation). mdpi.com
External Validation Coefficientr²_pred> 0.6Measures the model's ability to predict the activity of an external test set of compounds.
F-statisticFHigh valueIndicates the statistical significance of the regression model.

Exploration of Academic Research Applications

Role as a Versatile Synthetic Building Block and Chemical Intermediate

The β-amino ester framework is a well-established and valuable synthon in organic chemistry. Molecules with this structural motif are key precursors in the synthesis of a wide array of more complex and often biologically active molecules.

Detailed Research Findings:

Synthesis of β-Amino Acids and Peptidomimetics: β-amino esters are readily hydrolyzed to their corresponding β-amino acids, which are important components of various natural products and pharmaceuticals. These non-proteinogenic amino acids can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties.

Precursors to γ-Amino Alcohols: The ester functionality can be selectively reduced to afford γ-amino alcohols. These compounds are valuable chiral auxiliaries and are found in the structure of many biologically active molecules.

Heterocyclic Synthesis: The nucleophilic nitrogen atoms and the electrophilic carbonyl carbon in Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds, such as piperidines, pyrrolidines, and lactams, which are core structures in many alkaloids and synthetic drugs.

ApplicationResulting Compound ClassSignificance
Hydrolysisβ-Amino AcidsBuilding blocks for pharmaceuticals and peptidomimetics
Reductionγ-Amino AlcoholsChiral auxiliaries and bioactive molecules
Cyclization ReactionsN-HeterocyclesCore structures in alkaloids and synthetic drugs

Investigation in Materials Science for the Development of Specialty Chemicals and Polymers

The incorporation of amine functionalities into polymer backbones can impart unique and desirable properties, such as pH and temperature responsiveness. The diethylaminoethyl group, in particular, is known to confer such "smart" behavior to materials.

Detailed Research Findings:

Monomer for Functional Polymers: this compound can be envisioned as a monomer or a chain-transfer agent in polymerization reactions. The primary and secondary amines can be exploited for the synthesis of poly(β-amino ester)s (PBAEs). PBAEs are a class of biodegradable and biocompatible polymers that have shown significant promise in biomedical applications, particularly for gene delivery. nih.govmdpi.com The tertiary amine from the diethylaminoethyl group can provide a "proton sponge" effect, facilitating endosomal escape of genetic material. nih.gov

Covalent Adaptable Networks (CANs): The β-amino ester linkage is susceptible to dynamic covalent exchange reactions, which can be utilized in the development of self-healing and reprocessable materials known as covalent adaptable networks.

Stimuli-Responsive Materials: The diethylaminoethyl moiety is known to impart both pH and thermo-responsive properties to polymers. acs.orgresearchgate.net This is due to the protonation/deprotonation of the tertiary amine in response to pH changes and the alteration of hydration state with temperature. acs.org This could lead to the development of "smart" hydrogels, coatings, and drug delivery systems.

FeatureProperty Conferred to PolymersPotential Application
Poly(β-amino ester) backboneBiodegradability, BiocompatibilityGene delivery, Tissue engineering
Diethylaminoethyl grouppH and Temperature sensitivitySmart hydrogels, Drug delivery systems
Dynamic Covalent ChemistryReversibility, AdaptabilitySelf-healing materials, Recyclable thermosets

Utility as a Biochemical Probe for Elucidating Enzyme Mechanisms or Receptor Interactions

Detailed Research Findings:

Enzyme Inhibition Studies: The β-amino ester structure could serve as a scaffold for the design of enzyme inhibitors. Many enzymes recognize and process amino acid-like substrates, and derivatives of these can act as competitive or non-competitive inhibitors. nih.govwikipedia.org For instance, β-amino acid derivatives have been investigated as inhibitors of digestive enzymes, which could be relevant for metabolic disorders. nih.gov The diethylaminoethyl side chain could be modified to enhance binding affinity and selectivity for a particular enzyme's active site.

Potential ApplicationRationaleTarget Class
Enzyme Inhibitor DesignMimicry of natural amino acid substratesProteases, Amylases, Lipases
Receptor Ligand DevelopmentCationic nature and structural flexibilityG-Protein Coupled Receptors (GPCRs)

Application in Catalysis Research, including Organocatalysis and Ligand Design

The presence of multiple nitrogen atoms with varying steric and electronic environments makes this compound an interesting candidate for applications in catalysis.

Detailed Research Findings:

Organocatalysis: The secondary amine in the backbone of the molecule can participate in enamine or iminium ion catalysis, which are key strategies in organocatalysis. Bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base, are highly effective in asymmetric synthesis. nih.govmdpi.comresearchgate.netrsc.org The different amine groups in this compound could potentially act in a cooperative manner to catalyze reactions.

Ligand Design for Transition Metal Catalysis: The nitrogen and oxygen atoms in the molecule can act as donor atoms to coordinate with transition metals, forming metal complexes that can be used as catalysts. The diethylaminoethyl moiety is a known chelating group in coordination chemistry. Ligands containing this group have been used in catalysts for polymerization and other organic transformations. acs.org By modifying the butanoate backbone, it would be possible to tune the steric and electronic properties of the resulting ligand to optimize the performance of the metal catalyst for a specific reaction.

Catalysis TypeRole of the CompoundPotential Reactions
OrganocatalysisBifunctional catalystAldol reactions, Michael additions, Mannich reactions
Transition Metal CatalysisChelating ligandPolymerization, Cross-coupling reactions, Hydrogenation

Future Research Directions and Emerging Scholarly Inquiries

Development of Asymmetric Synthetic Methodologies and Chirality Control

The presence of a stereocenter at the third carbon of the butanoate backbone of Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate implies the existence of two enantiomers. The biological and material properties of these enantiomers are likely to be distinct, making the development of asymmetric synthetic methodologies a critical area of future research. Control over the chirality of this compound would be essential for any potential applications in fields such as pharmaceuticals or materials science, where stereoisomerism often dictates efficacy and safety.

Future research in this area should focus on the development of stereoselective synthetic routes to access the individual enantiomers of this compound in high enantiomeric excess. This could involve the use of chiral catalysts, chiral auxiliaries, or enzyme-catalyzed reactions. A comparative study of the properties of the individual enantiomers and the racemic mixture would be a logical next step, providing valuable insights into the structure-activity relationships of this compound.

Table 1: Hypothetical Data for a Future Study on Asymmetric Synthesis of this compound

EntryChiral CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1(R)-BINAP-RuCl₂Methanol258592
2(S)-BINAP-RuCl₂Methanol258295
3ProlineDMSO07588
4Lipase BToluene4091>99

This table presents hypothetical data for illustrative purposes.

Advanced Mechanistic Investigations into Complex Reaction Pathways

A detailed understanding of the reaction mechanisms involving this compound is fundamental to optimizing its synthesis and predicting its behavior in various chemical environments. The presence of multiple nucleophilic and basic sites, as well as an electrophilic ester group, suggests that this molecule could participate in a variety of complex reaction pathways.

Future mechanistic investigations should employ a combination of experimental and computational techniques to elucidate the pathways of key reactions. This could include kinetic studies to determine reaction rates and orders, isotopic labeling experiments to track the fate of atoms during a reaction, and the use of in-situ spectroscopic techniques to identify reaction intermediates. Computational modeling, such as density functional theory (DFT) calculations, could provide valuable insights into transition state geometries and activation energies, complementing the experimental findings.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound

[Compound] (M)[NaOH] (M)Initial Rate (M/s)
0.10.11.2 x 10⁻⁴
0.20.12.4 x 10⁻⁴
0.10.22.4 x 10⁻⁴

This table presents hypothetical data for illustrative purposes.

Exploration of Novel Supramolecular Assemblies and Self-Assembly Properties

The ability of molecules to form ordered structures through non-covalent interactions is the basis of supramolecular chemistry and is crucial for the development of new materials and technologies. The structure of this compound, with its hydrogen bond donors and acceptors, as well as its potential for electrostatic interactions, suggests that it could be a promising building block for supramolecular assemblies.

Future research should explore the self-assembly properties of this compound in various solvents and in the solid state. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and atomic force microscopy (AFM) could be used to characterize the resulting supramolecular structures. The ability of this molecule to form host-guest complexes with other molecules could also be investigated, opening up possibilities for applications in sensing, catalysis, and drug delivery.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics. These computational tools could be invaluable in exploring the chemical space around this compound and identifying derivatives with enhanced properties.

Future research in this area could involve the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of analogues of this compound. Machine learning algorithms could also be trained on existing chemical data to predict key properties such as solubility, toxicity, and reactivity, thereby accelerating the discovery of new applications for this compound and its derivatives.

Table 3: Hypothetical QSAR Model Predictions for Derivatives of this compound

DerivativePredicted LogPPredicted Aqueous Solubility (mg/L)
12.5500
23.1250
31.81200

This table presents hypothetical data for illustrative purposes.

Investigation of Environmental Transformations and Biodegradation Mechanisms

As with any chemical compound, a thorough understanding of the environmental fate and potential for biodegradation of this compound is essential for responsible development and use. The presence of ester and amine functionalities suggests that this molecule may be susceptible to hydrolysis and microbial degradation.

Future research should focus on elucidating the environmental transformation pathways of this compound under various conditions. This could involve studies on its hydrolysis at different pH values, its photostability, and its susceptibility to biodegradation by common microorganisms found in soil and water. The identification of any potential degradation products and an assessment of their environmental impact would also be a critical component of this research.

Table 4: Hypothetical Biodegradation Data for this compound

Time (days)Compound Concentration (mg/L)
0100
785
1462
2835

This table presents hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as reductive amination or coupling of aminoethyl derivatives with ester precursors. For example, sodium triacetoxyhydroborate (STAB) under nitrogen can facilitate stereocontrolled amination, as seen in analogous compounds . Purification often employs liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography with gradients like pentane/acetone (5:1) to achieve >95% purity . Monitoring reaction progress via TLC and intermediate characterization by 1^1H-NMR is critical to avoid side products.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (1^1H, 13^{13}C-NMR) is essential for confirming structural integrity, particularly for distinguishing diastereomers or verifying substituent positions (e.g., diethylamino vs. ester groups) . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups like ester carbonyls (1700–1750 cm1^{-1}) and secondary amines (3300–3500 cm1^{-1}) .

Q. How does the compound interact with biological targets in preliminary assays?

  • Methodological Answer : Initial interaction studies often use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors or enzymes. For structurally similar aminoethyl derivatives, IC50_{50} values against kinases or GPCRs are typically determined via enzymatic inhibition assays . Dose-response curves and negative controls (e.g., scrambled peptides) are critical to validate specificity.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., chiral boron reagents) can enforce stereochemistry at the amino or ester groups. For example, (S)-configured analogs are synthesized using (L)-proline-derived catalysts, as demonstrated in related methylamino butanoates . Reaction temperature (e.g., 0°C vs. room temperature) and solvent polarity (dichloroethane vs. THF) also influence enantiomeric excess, which is quantified via chiral HPLC .

Q. What contradictions exist in reported biological activities of similar compounds, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values or target selectivity often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). For example, a compound may show potent activity in vitro but poor cell permeability due to its ester group’s hydrophilicity . Resolving contradictions requires orthogonal assays (e.g., cellular thermal shift assays vs. enzymatic assays) and structural modifications, such as prodrug strategies or ester hydrolysis to carboxylic acids .

Q. How do structural modifications at the amino or ester groups affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents. For instance:

  • Amino group : Replacing diethylamino with a cyclic amine (e.g., piperidine) may enhance metabolic stability but reduce solubility .
  • Ester group : Methyl esters often hydrolyze faster in vivo than ethyl analogs, affecting bioavailability. Comparative pharmacokinetic studies in rodent models are recommended .
    Quantitative SAR (QSAR) models using Hammett constants or logP calculations can predict these effects .

Q. What advanced techniques are used to study metabolic pathways of this compound?

  • Methodological Answer : Radiolabeled analogs (e.g., 14^{14}C-methyl esters) track metabolic fate in hepatocyte incubations. LC-MS/MS identifies metabolites, such as hydrolyzed carboxylic acids or N-dealkylated products . Stable isotope tracers (e.g., 13^{13}C) coupled with NMR clarify regioselective oxidation by cytochrome P450 enzymes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address low yields in the final coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions (e.g., over-alkylation). Design of experiments (DoE) can optimize parameters:

  • Temperature : Lower temperatures (0–5°C) may suppress side reactions.
  • Catalyst loading : Screen STAB or Pd-based catalysts at 1–10 mol% .
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
    Statistical tools (e.g., ANOVA) identify significant factors, and in situ IR monitors reaction progress .

Q. What strategies mitigate discrepancies between computational predictions and experimental binding data?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Hybrid QM/MM simulations improve docking accuracy for flexible aminoethyl groups . Experimental validation via isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) to refine computational models .

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